N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Description
Historical Context in Nicotinamide Derivative Research
Nicotinamide derivatives have been extensively studied due to their biological significance and therapeutic potential. Nicotinamide itself is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Over the decades, chemical modifications of nicotinamide have been pursued to enhance pharmacological properties such as anti-inflammatory, neuroprotective, and antitumor activities.
The introduction of heterocyclic substituents like tetrahydrothiophene and functional groups such as dimethoxyethyl has been a strategy to improve bioavailability, target specificity, and metabolic stability. This compound represents an evolution in nicotinamide derivative design, combining the nicotinamide scaffold with sulfur-containing heterocycles to exploit unique biological pathways. Research on such derivatives has been documented in patent literature and pharmacological studies focusing on selective receptor antagonism and enzyme inhibition.
Position Within Heterocyclic Compound Taxonomies
Chemically, N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide belongs to multiple intersecting heterocyclic compound classes:
Pyridine Derivatives: The core structure is based on pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The nicotinamide moiety is a carboxamide-substituted pyridine, placing it within pyridine carboxamides.
Tetrahydrothiophene (Thiolan) Derivatives: The substituent at the 6-position is a tetrahydrothiophene ring, a saturated five-membered sulfur-containing heterocycle. This class of compounds is notable for their sulfur heteroatoms, which can influence electronic properties and biological activities.
Ether-Linked Heterocycles: The tetrahydrothiophene is connected via an ether linkage (oxygen atom) to the pyridine ring, situating the compound within heteroaryl ethers.
Acetal-Containing Amides: The 2,2-dimethoxyethyl group attached to the amide nitrogen introduces an acetal functional group, which is relatively uncommon in nicotinamide derivatives and may affect solubility and reactivity.
This multifaceted heterocyclic nature situates the compound as a hybrid molecule designed to leverage the pharmacological advantages of both nitrogen and sulfur heterocycles, along with acetal chemistry, for enhanced biological function.
Data Table: Chemical Identifiers and Properties
| Property | Description | Source |
|---|---|---|
| Molecular Formula | C14H20N2O4S | PubChem |
| Molecular Weight | 312.38 g/mol | PubChem |
| CAS Number | 2034272-71-2 | BenchChem |
| IUPAC Name | N-(2,2-dimethoxyethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | PubChem |
| Canonical SMILES | COC(CNC(=O)C1=CN=C(C=C1)OC2CCSC2)OC | PubChem |
| InChI | InChI=1S/C14H20N2O4S/c1-18-13(19-2)8-16-14(17)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,16,17) | PubChem |
| InChI Key | YPQNMTSNMDLKGV-UHFFFAOYSA-N | PubChem |
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-18-13(19-2)8-16-14(17)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNMTSNMDLKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)OC2CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O4S
- Molecular Weight : 312.38 g/mol
- CAS Number : 2034272-71-2
The compound features a nicotinamide backbone with a tetrahydrothiophene moiety, which contributes to its unique pharmacological profile.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties . It has been shown to reduce inflammation markers in various experimental models. For example, in vitro studies demonstrated a significant decrease in cytokine production in macrophages treated with this compound, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects . In animal models of neurodegenerative diseases, it reduced oxidative stress and neuronal apoptosis. These findings suggest that it may protect against conditions such as Alzheimer's disease by mitigating oxidative damage and promoting neuronal survival.
Antioxidant Activity
This compound has demonstrated strong antioxidant activity . Studies indicate that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of age-related diseases and metabolic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It modulates the signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
- Enhancement of Antioxidant Enzymes : The compound upregulates the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in cellular defense against oxidative stress.
- Neuroprotective Pathways : By activating neuroprotective signaling cascades (e.g., PI3K/Akt), it promotes cell survival and reduces apoptosis in neuronal cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study 1 : In a rodent model of traumatic brain injury, administration of the compound resulted in improved cognitive outcomes and reduced brain edema compared to controls.
- Study 2 : A clinical trial assessing its effects on patients with chronic inflammatory conditions reported significant improvements in symptoms and quality of life metrics after treatment with this compound.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide exhibit significant antitumor properties. For instance, derivatives of nicotinamide have been shown to inhibit cancer cell proliferation through the modulation of metabolic pathways and apoptosis induction. A study highlighted the efficacy of certain nicotinamide derivatives in targeting specific cancer types, suggesting a promising avenue for further exploration in cancer therapies .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective capabilities. Nicotinamide is known for its role in neuroprotection, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that nicotinamide can enhance neuronal survival and reduce neuroinflammation, indicating that this compound may possess similar effects .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the tetrahydrothiophene moiety followed by the introduction of the dimethoxyethyl group through nucleophilic substitution reactions. Advanced synthetic techniques such as microwave-assisted synthesis or high-throughput screening can be employed to optimize yields and purity .
Chemical Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds. These methods provide insights into molecular interactions and stability under various conditions, which are crucial for understanding the compound's behavior in biological systems .
Case Study: Antitumor Efficacy
A recent study investigated a series of nicotinamide derivatives for their antitumor activity against breast cancer cells. The results indicated that specific modifications to the nicotinamide structure significantly enhanced cytotoxic effects compared to standard treatments. The study concluded that this compound could be a lead compound for developing novel anticancer agents .
Case Study: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of similar compounds showed a marked improvement in cognitive function and a reduction in markers of oxidative stress. This supports the hypothesis that this compound may offer protective benefits against neurodegenerative processes .
Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation | Significant cytotoxic effects observed |
| Neuroprotective Effects | Enhancement of neuronal survival | Reduction in neuroinflammation noted |
Chemical Reactions Analysis
Hydrolysis Reactions
As an amide, the compound undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. For example:
-
Acidic Hydrolysis : The amide group reacts with aqueous acid (e.g., HCl) to form nicotinic acid and 2,2-dimethoxyethylamine.
-
Basic Hydrolysis : In alkaline media (e.g., NaOH), the amide converts to nicotinate salt and the amine.
The ether linkage in the tetrahydrothiophen-3-yl group may also undergo cleavage under strong acidic conditions (e.g., HI), though this reaction is less common compared to amide hydrolysis.
Acylation Reactions
The amide group can participate in acylation with electrophilic reagents (e.g., acyl chlorides, anhydrides):
-
Acyl Transfer : The amide may act as an acyl donor, transferring its acyl group to nucleophiles like alcohols or amines .
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Derivatization : Reaction with acylating agents (e.g., benzoyl chloride) could yield substituted derivatives, altering the compound’s lipophilicity or bioactivity.
Nucleophilic Substitution
The ether oxygen in the tetrahydrothiophen-3-yl group is susceptible to nucleophilic attack under specific conditions:
-
Alkaline Conditions : Strong nucleophiles (e.g., hydroxide ions) may displace the ether group, forming hydroxylated derivatives.
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Acidic Conditions : Protonation of the ether oxygen could facilitate substitution with nucleophiles like thiols or amines.
Other Potential Reactions
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Oxidation/Reduction : The tetrahydrothiophene ring may undergo oxidation to thiophene under oxidizing agents (e.g., KMnO₄), though this depends on steric and electronic factors.
-
Coordination Chemistry : The amide and ether groups could act as ligands for metal ions, enabling applications in catalysis or imaging.
Stability and Reactivity
The compound’s stability depends on reaction conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, heat | Nicotinic acid + 2,2-dimethoxyethylamine |
| Basic Hydrolysis | NaOH, H₂O, heat | Nicotinate salt + amine |
| Nucleophilic Substitution | NaOH, nucleophile (e.g., NH₃) | Hydroxylated derivative |
Research Implications
These reactions highlight the compound’s versatility in medicinal chemistry, particularly for modulating NAD⁺ metabolism. Its structural modifications (e.g., acylation) could optimize bioavailability or target enzyme interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, and how can reaction conditions be optimized to improve yield?
- The synthesis of structurally similar nicotinamide derivatives often involves nucleophilic substitution or coupling reactions. For example, intermediates with dimethoxyethyl groups are synthesized via protecting-group strategies, such as using trimethylsilyl iodide for aldehyde deprotection and K₂CO₃ for trifluoroacetamide removal . Optimization may include solvent selection (e.g., DMF for cyclization reactions) and temperature control to minimize side products. Reaction monitoring via HPLC or TLC is critical for yield improvement.
Q. How can the crystal structure of this compound be resolved to confirm its stereochemical configuration?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, crystals grown in aqueous acetonitrile under controlled conditions (e.g., slow evaporation) yield structures with defined torsion angles (e.g., Z-conformation of C=C bonds) . Hydrogen bonding networks and molecular packing, as observed in related nicotinamide derivatives, help validate intramolecular interactions and conformational stability .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, ¹H NMR can confirm the presence of tetrahydrothiophen-3-yloxy protons (δ ~4.5–5.5 ppm). Discrepancies in integration or splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR or computational modeling (DFT) can resolve these ambiguities .
Advanced Research Questions
Q. How does the tetrahydrothiophen-3-yloxy moiety influence the compound’s biological activity, and what computational approaches can predict its binding affinity to target proteins?
- The tetrahydrothiophen-3-yloxy group may enhance lipophilicity and membrane permeability. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with enzymes like NAD-dependent deacetylases. Comparative studies with analogs lacking this moiety (e.g., pyran-4-yloxy derivatives) can isolate its pharmacophoric contribution .
Q. What experimental strategies can address contradictions in observed in vitro vs. in vivo efficacy for this compound?
- Discrepancies may stem from metabolic instability or off-target effects. Strategies include:
- Metabolite Identification : LC-MS/MS to track degradation products.
- Prodrug Design : Masking labile groups (e.g., dimethoxyethyl) with enzymatically cleavable linkers.
- Tissue Distribution Studies : Radiolabeled analogs (e.g., ¹⁴C) to assess bioavailability .
Q. How can reaction pathways leading to undesired byproducts (e.g., dimerization) during synthesis be minimized?
- Byproduct formation often results from reactive intermediates. Strategies include:
- Low-Temperature Reactions : Slow addition of reagents in chilled THF or DCM.
- Protecting Groups : Temporarily blocking reactive sites (e.g., using trifluoroacetyl groups for amines).
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd for cross-couplings) to enhance selectivity .
Q. What role do intramolecular hydrogen bonds play in stabilizing the bioactive conformation of this compound?
- Intramolecular hydrogen bonds (e.g., between amide N-H and ether oxygen) reduce conformational flexibility, as seen in structurally related compounds. IR spectroscopy (stretching frequencies ~3300 cm⁻¹ for N-H) and SCXRD (bond lengths <2.5 Å) provide empirical evidence .
Methodological Resources
- Synthetic Protocols : Refer to trifluoroacetamide deprotection methods using K₂CO₃ in hydrated acetonitrile .
- Crystallography : MoKα radiation (λ = 0.71069 Å) for SCXRD data collection .
- Computational Tools : Gaussian 16 for DFT-based conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
